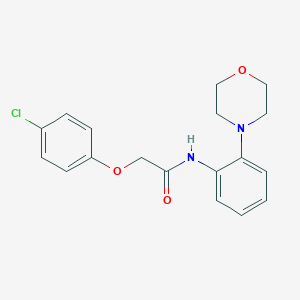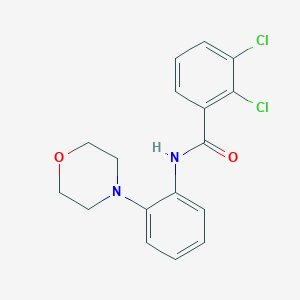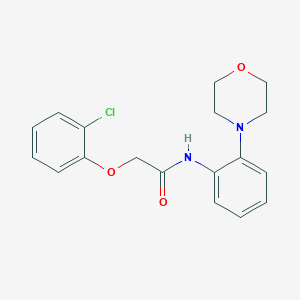![molecular formula C19H22N2O4 B251697 N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a butyrylamino group attached to a phenyl ring, which is further connected to a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Butyrylamino Intermediate: The initial step involves the reaction of 4-aminophenylbutyramide with appropriate reagents to form the butyrylamino intermediate.
Coupling with 3,4-Dimethoxybenzoic Acid: The intermediate is then coupled with 3,4-dimethoxybenzoic acid under specific reaction conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety can be replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide
- N-[4-(butyrylamino)phenyl]isonicotinamide
- N-[4-(butyrylamino)phenyl]cyclohexanecarboxamide
Uniqueness
N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H22N2O4/c1-4-5-18(22)20-14-7-9-15(10-8-14)21-19(23)13-6-11-16(24-2)17(12-13)25-3/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
RYFVWRSPYZAEHY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID](/img/structure/B251615.png)
![2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzamide](/img/structure/B251616.png)
![N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251622.png)

![5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B251625.png)


![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B251632.png)
![N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)

![5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B251636.png)
![N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251639.png)
![N-{4-[(4-isopropoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251640.png)
![Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B251641.png)
